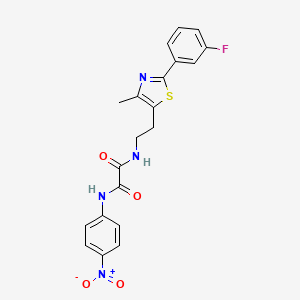

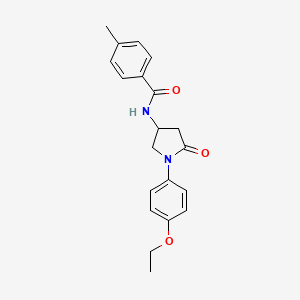

![molecular formula C17H17N5O3 B2375991 6,6-二甲基-9-(2-硝基苯基)-5,6,7,9-四氢[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮 CAS No. 537001-82-4](/img/structure/B2375991.png)

6,6-二甲基-9-(2-硝基苯基)-5,6,7,9-四氢[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮

货号 B2375991

CAS 编号:

537001-82-4

分子量: 339.355

InChI 键: HSJGGAYRQSYATN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

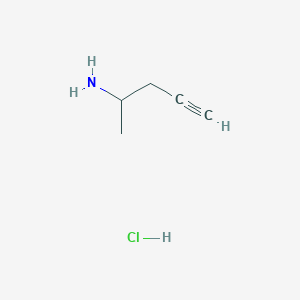

The compound “6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one derivatives involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60 °C . This method is described as simple, economical, and environmentally benign .Molecular Structure Analysis

The molecular formula of “6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is C17H17N5O3.Chemical Reactions Analysis

The reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone and their potential synthetic equivalents leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-ones .科学研究应用

Synthesis and Structural Analysis

- A study by Lipson et al. (2006) investigated the cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, resulting in the formation of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones, including 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one. The structural confirmation of these compounds was achieved through X-ray diffraction data (Lipson et al., 2006).

Chemical Transformation Studies

- Research by Al-Salahi and Geffken (2011) focused on the synthesis of a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid. This study explored the chemical transformations of the inherent lactam moiety in the targeted compound, allowing access to a variety of derivatives (Al-Salahi & Geffken, 2011).

Synthesis Under Solvent-Free Conditions

- Shaabani, Farhangi, and Rahmati (2006) synthesized tetraheterocyclic benzimidazo[1,2-a]quinazolin-4(1H)-one and tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one, including 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one, under solvent-free conditions. This approach did not require any catalyst, showcasing an environmentally friendly and efficient synthesis method (Shaabani et al., 2006).

Synthesis with Aromatic Aldehydes and Cycloalkanones

- Another study by Lipson et al. (2007) again highlighted the three-component condensation of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, forming compounds like 6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-one. This research adds to the understanding of the synthetic pathways and potential applications of these compounds (Lipson et al., 2007).

属性

IUPAC Name |

6,6-dimethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-17(2)7-11-14(13(23)8-17)15(21-16(20-11)18-9-19-21)10-5-3-4-6-12(10)22(24)25/h3-6,9,15H,7-8H2,1-2H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJGGAYRQSYATN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-dimethyl-9-(2-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

Citations

For This Compound

1

Citations

RG Puligoundla, S Karnakanti, R Bantu, K Nagaiah… - Tetrahedron …, 2013 - Elsevier

A wide variety of quinazolinone derivatives have been synthesized by condensation of 3-amino-1,2,4-triazole and 2-aminobenzimidazole as amine sources, with aromatic aldehydes …

Number of citations: 103

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)

![[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2375928.png)

![ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2375929.png)